molecular formula C16H14O4 B168544 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 170229-81-9

4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B168544
Key on ui cas rn: 170229-81-9
M. Wt: 270.28 g/mol
InChI Key: ZMEWCUVMVPURGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972951

Procedure details

A stirred solution of methyl 4-bromo-3-methylbenzoate (EP 0533268 A1) (1.0 g, 0.0044 mole) in dry DMF (10 ml) under argon was treated with 4-boronobenzoic acid (0.73 g, 0.0044 mole) and tetrakis (triphenylphosphine) palladium(0) (80 mg), followed by triethylamine (1.8 ml, 0.016 mole), the mixture was heated at 100° C. for 18 hours, then concentrated in vacuo. The residue was treated with ethyl acetate and extracted with 10% NaHCO3 solution. The basic extract was acidified with dil. HCl and extracted with ethyl acetate. The extract was dried (Na2SO4) and concentrated in vacuo to afford the title compound as a white solid (0.46 g, 39%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10](C)=NN=2)=[CH:4][C:3]=1[CH3:14].B([C:18]1[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=1)(O)O.C(N(CC)CC)C.CN(C=[O:38])C>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:10][O:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([C:18]2[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=2)=[C:3]([CH3:14])[CH:4]=1)=[O:38] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C=1OC(=NN1)C)C
Name
Quantity
0.73 g
Type
reactant
Smiles
B(O)(O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The basic extract
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(=C(C=C1)C1=CC=C(C=C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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